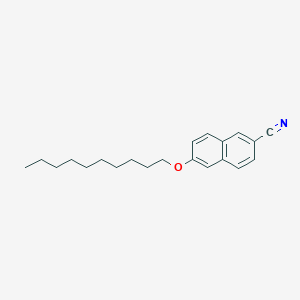
6-Decyloxynaphthalene-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Decyloxynaphthalene-2-carbonitrile is an organic compound characterized by a naphthalene ring substituted with a decyloxy group at the 6-position and a cyano group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Decyloxynaphthalene-2-carbonitrile typically involves the following steps:
Naphthalene Derivatization: The starting material, naphthalene, is first functionalized to introduce the decyloxy group. This can be achieved through an etherification reaction where naphthol is reacted with decyl bromide in the presence of a base such as potassium carbonate.
Nitrile Introduction:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
6-Decyloxynaphthalene-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the nitrile group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄) is often used for the reduction of nitriles to amines.
Substitution: Electrophilic substitution reactions may involve reagents such as bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Products may include naphthoquinones or other oxygenated derivatives.
Reduction: The primary product is the corresponding amine.
Substitution: Depending on the substituent introduced, products can vary widely, including halogenated or nitro-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
6-Decyloxynaphthalene-2-carbonitrile has several applications in scientific research:
Materials Science: It can be used as a building block for the synthesis of liquid crystals and other advanced materials.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Its derivatives may be explored for potential biological activity, including antimicrobial or anticancer properties.
Industrial Applications: The compound can be used in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 6-Decyloxynaphthalene-2-carbonitrile depends on its specific application. For instance, in biological systems, it may interact with cellular components through its cyano group, which can form hydrogen bonds or participate in nucleophilic addition reactions. The decyloxy group may influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Naphthalenecarbonitrile: Lacks the decyloxy group, making it less lipophilic.
6-Methoxynaphthalene-2-carbonitrile: Contains a methoxy group instead of a decyloxy group, resulting in different physical and chemical properties.
6-Decyloxynaphthalene-1-carbonitrile: The cyano group is positioned differently, which can affect reactivity and applications.
Uniqueness
6-Decyloxynaphthalene-2-carbonitrile is unique due to the presence of both the decyloxy and cyano groups, which confer distinct physical properties and reactivity. This combination makes it particularly useful in the synthesis of specialized materials and in applications requiring specific lipophilicity and reactivity profiles.
Eigenschaften
CAS-Nummer |
66217-28-5 |
|---|---|
Molekularformel |
C21H27NO |
Molekulargewicht |
309.4 g/mol |
IUPAC-Name |
6-decoxynaphthalene-2-carbonitrile |
InChI |
InChI=1S/C21H27NO/c1-2-3-4-5-6-7-8-9-14-23-21-13-12-19-15-18(17-22)10-11-20(19)16-21/h10-13,15-16H,2-9,14H2,1H3 |
InChI-Schlüssel |
VIHSPNBFGOOLRU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCOC1=CC2=C(C=C1)C=C(C=C2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-bromo-6-[(E)-N-hydroxy-C-methylcarbonimidoyl]-4-methylphenol](/img/structure/B14476771.png)
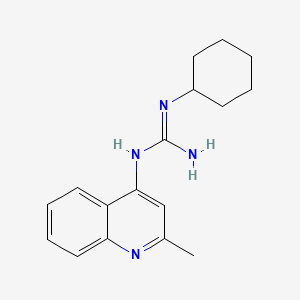
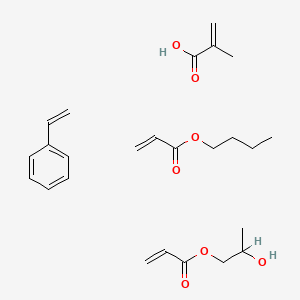
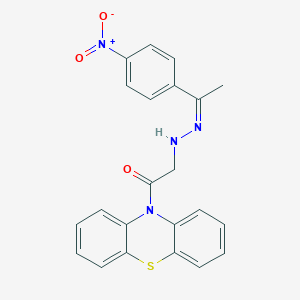
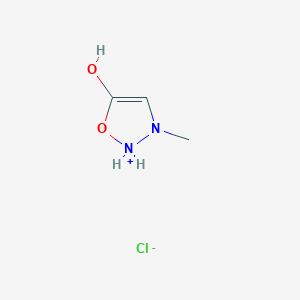
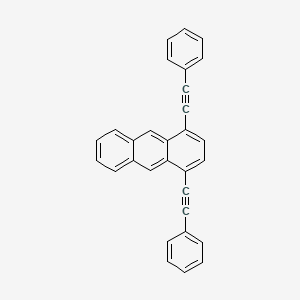

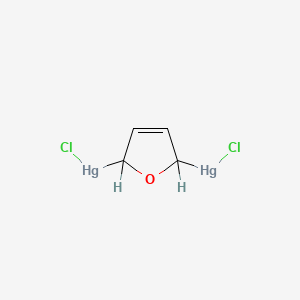
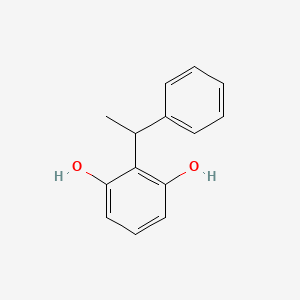
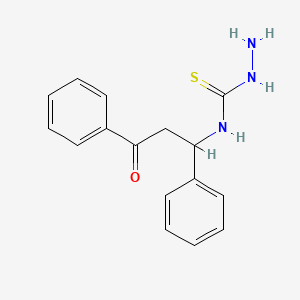
![Diethyl {[4-(furan-2-carbonyl)phenyl]methyl}propanedioate](/img/structure/B14476815.png)
![Ethanol, 2,2'-[[2-methyl-4-[(4-nitrophenyl)azo]phenyl]imino]bis-](/img/structure/B14476817.png)

